molecular formula C6H11NO B3224810 3-Azabicyclo[3.1.1]heptan-6-ol CAS No. 1240525-74-9

3-Azabicyclo[3.1.1]heptan-6-ol

Cat. No.: B3224810
CAS No.: 1240525-74-9
M. Wt: 113.16
InChI Key: BOTJOIYABJNMEW-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptan-6-ol is an organic compound with a unique cyclic structure. It is an important intermediate in synthetic organic chemistry and is widely used as a starting material for the synthesis of more complex molecules. The compound has the molecular formula C6H11NO and a molecular weight of 113.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability. Another route involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

Industrial production methods for 3-azabicyclo[3.1.1]heptan-6-ol are not extensively documented. the scalability of the reduction of spirocyclic oxetanyl nitriles suggests potential for industrial application .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.1]heptan-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, carboxylic acids, and substituted amines .

Scientific Research Applications

3-Azabicyclo[3.1.1]heptan-6-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of novel medicinal compounds, including antihistamines and antiviral drugs

    Synthesis of Nucleoside Analogues: The compound is utilized in the synthesis of cyclopentyl carbocyclic nucleosides, which are significant in the development of antiviral and anticancer drugs.

    Photochemical Synthesis: The compound is involved in photochemical synthesis methods to generate advanced building blocks for pharmaceutical research.

    Gamma-Aminobutyric Acid Analogues:

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with various molecular targets and pathways. For instance, when incorporated into the structure of the antihistamine drug Rupatidine, it replaces the pyridine ring, leading to improved physicochemical properties . The compound’s unique structure allows it to mimic the fragment of meta-substituted benzenes in biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A promising building block for medicinal chemistry, providing novel conformationally restricted piperidine derivatives.

    3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate: A novel morpholine-based building block used in medicinal chemistry.

Uniqueness

3-Azabicyclo[3.1.1]heptan-6-ol is unique due to its ability to serve as a versatile building block in synthetic organic chemistry. Its structure allows for the creation of various derivatives with significant applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs .

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-1-5(6)3-7-2-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJOIYABJNMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389441-76-2
Record name 3-azabicyclo[3.1.1]heptan-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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